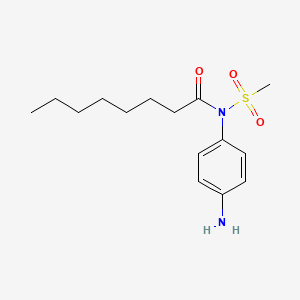
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is an organic compound that belongs to the class of halogenated fluorenes. This compound is characterized by the presence of a chlorine atom and a methoxyphenyl group attached to the fluorene core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene typically involves the halogenation of 9-phenylfluorene followed by the introduction of a methoxy group. One common method includes the reaction of 9-phenylfluorene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 9-chloro-9-phenylfluorene. This intermediate is then reacted with methoxybenzene under Friedel-Crafts alkylation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydrofluorene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 9-Chloro-9-phenylfluorene
- 9-Methoxy-9-phenylfluorene
- 9-Chloro-9-(4-methylphenyl)-9H-fluorene
Uniqueness
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is unique due to the presence of both a chlorine atom and a methoxyphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.
特性
CAS番号 |
60252-99-5 |
|---|---|
分子式 |
C20H15ClO |
分子量 |
306.8 g/mol |
IUPAC名 |
9-chloro-9-(4-methoxyphenyl)fluorene |
InChI |
InChI=1S/C20H15ClO/c1-22-15-12-10-14(11-13-15)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
InChIキー |
JCXPIWFXAXKCSH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)

![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
